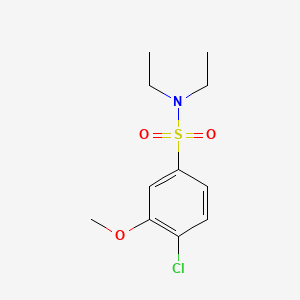

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-10(12)11(8-9)16-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXYBUBCQYBQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (CAS 127-53-7)

N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)

- Substituents : Cl, indolyl, disulphonamide.

- Pharmacological Profile : A potent antiproliferative agent causing G1/G2 cell cycle arrest via inhibition of cyclin-dependent kinases. The indolyl moiety facilitates π-π stacking interactions with biological targets, a feature absent in the target compound .

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c)

- Substituents : Cl, diazepanyl, phenyl.

- Molecular Weight : 379.90 g/mol.

Physicochemical Properties

- Lipophilicity: The diethylamino group in the target compound increases LogP compared to nitro analogs, favoring passive diffusion across biological membranes.

- Solubility : Methoxy groups enhance water solubility relative to nitro or bulky heteroaryl substituents .

Biological Activity

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is an organic compound classified as a sulfonamide derivative, notable for its potential biological activities. With the molecular formula C₁₁H₁₆ClNO₃S, this compound features a chloro group, diethylamino group, and a methoxy group attached to a benzene ring, which contribute to its chemical properties and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It may mimic the structure of natural substrates, thereby inhibiting specific enzymes critical for various biochemical pathways. This mechanism is particularly relevant in therapeutic contexts, such as antimicrobial and anti-inflammatory applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been investigated for its potential to inhibit chemokine receptors, particularly CXCR4, which plays a significant role in cancer metastasis. This inhibition can disrupt tumor cell migration and homing to metastatic sites .

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential applications in treating bacterial infections.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound. Key findings include:

- CXCR4 Antagonism :

- Anticancer Activity :

-

Chemical Reactivity :

- The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by nucleophiles such as amines or thiols. This property may be leveraged in synthesizing more complex molecules with enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals unique aspects of its biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-chloro-N,N-dimethyl-3-methoxybenzenesulfonamide | Dimethyl substitution on nitrogen | Moderate enzyme inhibition |

| 4-chloro-N,N-diethylbenzenesulfonamide | Lacks methoxy group | Enhanced solubility |

| 4-chloro-3-methoxybenzenesulfonamide | No diethylamino group | Lower binding affinity |

| This compound | Unique combination of diethylamino and methoxy | Promising enzyme inhibition and solubility |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide, and how can side reactions be minimized?

- Methodology : Synthesis typically involves sulfonylation of 4-chloro-3-methoxybenzenesulfonyl chloride with diethylamine under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction temperatures should be maintained at 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥75%) and purity (>95%). Analytical validation by H/C NMR and LC-MS is critical at each step .

Q. How can structural confirmation of this compound be achieved with high confidence?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : H NMR should show characteristic signals for diethylamino groups (δ 1.1–1.3 ppm, triplet) and methoxy protons (δ 3.8–4.0 ppm, singlet).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key metrics include R-factor <5% and anisotropic displacement parameters for chlorine and sulfur atoms .

Q. What solvent systems are suitable for solubility studies of this compound in biological assays?

- Methodology : Evaluate solubility in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can monitor aggregation at working concentrations. For low aqueous solubility (<10 µM), consider co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting electron-deficient regions near the sulfonamide group. Experimental validation via kinetic studies (e.g., reaction with amines in varying solvents) can correlate Hammett parameters (σ) with substitution rates. Methoxy groups increase electron density ortho to chlorine, potentially directing regioselectivity .

Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology :

- Crystallographic refinement : Use WinGX to analyze disorder in diethylamino groups, which may cause NMR signal broadening.

- Dynamic NMR : Variable-temperature H NMR (e.g., 298–343 K) can detect rotational barriers in the sulfonamide moiety, explaining discrepancies between solid-state and solution structures .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen against kinase X-ray structures (e.g., PDB 4AOF). Prioritize interactions with hinge regions (e.g., Met796 in EGFR).

- In vitro assays : Measure IC values in kinase inhibition panels (e.g., Eurofins KinaseProfiler). Correlate activity with substituent modifications (e.g., replacing methoxy with ethoxy) .

Q. What mechanistic pathways explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct forced degradation studies (e.g., 0.1 M HCl and NaOH at 40°C). Monitor degradation products via LC-HRMS. Proposed pathways include sulfonamide hydrolysis under acidic conditions (yielding sulfonic acid) and SN2 displacement of chlorine under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.